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Compound of Interest

Compound Name: Thiazolo[4,5-b]pyridine

Cat. No.: B1357651

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered
significant attention in medicinal chemistry due to its diverse pharmacological activities. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of various
thiazolo[4,5-b]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-
inflammatory properties. The information is intended for researchers, scientists, and
professionals involved in drug discovery and development.

Anticancer Activity

Thiazolo[4,5-b]pyridine derivatives have emerged as promising anticancer agents, with
studies targeting various mechanisms, including kinase inhibition. A notable example involves
the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors
(GIST).

SAR against c-KIT Kinase

A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to
inhibit c-KIT kinase, particularly imatinib-resistant mutants. The SAR study revealed several
key insights.[1][2] Modifications at the R1 and R2 positions of the thiazolo[5,4-b]pyridine core
were systematically explored. It was found that a 3-(trifluoromethyl)phenyl group at the R1
position led to moderate enzymatic inhibitory activity.[1] Further optimization led to the
identification of compound 6r, which demonstrated potent inhibitory activity against both wild-
type and mutant c-KIT.[1][2] This compound showed significantly higher enzymatic inhibitory
activity against the c-KIT V560G/D816V double mutant compared to imatinib.[1]
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Data synthesized from multiple sources.[1]

Antimicrobial Activity

Thiazolo[4,5-b]pyridine derivatives have also been investigated for their potential as
antimicrobial agents against a range of pathogenic bacteria and fungi.

SAR of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-
ones

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened
for their antimicrobial activity.[3] The study highlighted that the nature and position of
substituents on the phenyl ring at the 7-position significantly influenced the antimicrobial
potency. Compound 3g, featuring a specific substitution pattern, exhibited the most potent
inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[3]

P. aeruginosa MIC

Compound R Substituent E. coli MIC (uM)
(uM)

3c - Moderate Activity Moderate Activity

3f - Moderate Activity Moderate Activity

39 - 0.21 0.21
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Data extracted from a study on antimicrobial thiazolo[4,5-b]pyridines.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[4,5-b]pyridine derivatives has been explored, with
some compounds showing activity comparable to or exceeding that of standard drugs like
ibuprofen.[4][5]

SAR of 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-
one Derivatives

Modifications at the N3, C5, and C6 positions of the 5-hydroxy-7-methyl-3H-thiazolo[4,5-
b]pyridin-2-one core were performed to develop compounds with anti-inflammatory properties.
[4][5] The introduction of a propanenitrile or propanoic acid moiety at the N3 position resulted in
compounds with strong anti-inflammatory action in a carrageenan-induced rat paw edema
model.[4][5]

Compound Modification at N3 Anti-inflammatory Activity
5 Propanenitrile Strong

6 Propanoic acid Strong

Ibuprofen - Standard

Data based on in vivo anti-inflammatory studies.[4][5]

Experimental Protocols
General Procedure for Synthesis of 5-Methyl-7-Phenyl-
3H-Thiazolo[4,5-b]Pyridin-2-Ones|[3]

A mixture of an appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0
mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored
by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and left
to stand overnight at room temperature. The resulting solid precipitate is filtered, washed with
methanol, and recrystallized from a mixture of DMF and acetic acid to yield the final product.
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In Vitro Kinase Assay for c-KIT[1]

The enzymatic inhibitory activities of the synthesized thiazolo[5,4-b]pyridine derivatives against
c-KIT are measured using radiometric biochemical kinase assays. The assay quantifies the
phosphorylation of a substrate peptide by the kinase in the presence of the test compound. The
concentration of the compound that inhibits 50% of the kinase activity (IC50) is then
determined.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)[6]

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth
microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter
plate with a suitable broth medium. A standardized inoculum of the test microorganism is added
to each well. The plates are incubated under appropriate conditions, and the MIC is recorded
as the lowest concentration of the compound that completely inhibits visible growth of the
microorganism.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a general kinase signaling pathway targeted by some
thiazolo[4,5-b]pyridine derivatives and a typical workflow for their synthesis and biological
evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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